3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as FOSBRETABULIN or CA4P and is a microtubule destabilizing agent that has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the disruption of microtubule dynamics. The compound binds to the colchicine-binding site on the β-tubulin subunit of microtubules, leading to the destabilization of microtubules and the inhibition of cell division. This disruption of microtubule dynamics ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide are primarily related to its ability to disrupt microtubule dynamics. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, the compound has shown promise in the treatment of ocular neovascularization and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in preclinical studies as an anticancer agent and in the treatment of ocular neovascularization and inflammatory diseases. However, one limitation of using this compound is its potential toxicity, which may limit its clinical use.
Future Directions
There are several future directions for the research and development of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide. One potential direction is the optimization of the compound's structure to increase its efficacy and reduce its toxicity. Additionally, further preclinical studies are needed to better understand the compound's mechanism of action and potential applications in the treatment of various diseases. Clinical trials are also needed to evaluate the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the reaction of 2-(2-fluoro-4-nitrophenyl)propan-2-ol with oxalyl chloride to form 2-(2-fluoro-4-nitrophenyl)acetyl chloride. The resulting compound is then reacted with oxolane-2-carboxylic acid to form 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide has shown potential as an anticancer agent due to its ability to disrupt microtubule dynamics. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, the compound has shown promise in the treatment of ocular neovascularization and inflammatory diseases.
properties
IUPAC Name |
3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1,3,5,7,10,13H,2,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHDNGTUENYQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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